2-Hexadecanone, 16-phenyl-

Descripción general

Descripción

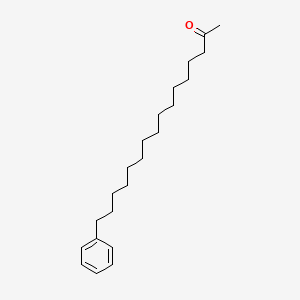

2-Hexadecanone, 16-phenyl- is an organic compound with the molecular formula C22H36O It is a type of ketone, specifically a long-chain aliphatic ketone with a phenyl group attached at the 16th carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hexadecanone, 16-phenyl- can be synthesized through several methods. One common approach involves the reaction of palmitoyl chloride with phenol in the presence of aluminum chloride as a catalyst. This reaction can be carried out in different solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide, with varying yields depending on the reaction conditions .

Another method involves the Fries rearrangement of phenyl palmitate using aluminum chloride. This reaction can be performed in tetrachloroethane or without a solvent, with the latter method typically yielding higher product amounts .

Industrial Production Methods

Industrial production of 2-Hexadecanone, 16-phenyl- may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method and reaction conditions would depend on factors such as availability of raw materials, cost, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

2-Hexadecanone, 16-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Applications in Synthesis:

- Intermediate in Organic Reactions: 2-Hexadecanone, 16-phenyl- serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex molecules through reactions such as oxidation and reduction.

Case Study:

- A study demonstrated the oxidation of long-chain alcohols to their corresponding ketones, highlighting the efficiency of using ketones like 2-Hexadecanone, 16-phenyl- in synthetic pathways .

Biochemical Applications

Biodegradation Studies:

- Microbial Interactions: Research has shown that 2-Hexadecanone, 16-phenyl- can be involved in microbial degradation pathways. Specifically, it can interact with proteins involved in the degradation of long-chain n-alkanes, which is crucial for bioremediation efforts .

Case Study:

- In protein docking studies, the interactions of 2-Hexadecanone with enzymes were modeled to understand its role in microbial metabolism. This research indicates its potential utility in enhancing biodegradation processes .

Material Science

Thermochromic Applications:

- Reversible Thermochromic Compositions: The compound can be incorporated into thermochromic materials that change color with temperature fluctuations. This property is useful for developing temperature-sensitive products such as inks and coatings .

Data Table: Thermochromic Properties

| Property | Value |

|---|---|

| Color Change Temperature | Varies based on formulation |

| Stability | High under controlled conditions |

| Application Examples | Inks, coatings |

Pharmaceutical Applications

Potential Therapeutic Uses:

- Anti-inflammatory Properties: Preliminary studies suggest that compounds similar to 2-Hexadecanone may exhibit anti-inflammatory effects, making them candidates for pharmaceutical development.

Case Study:

- A study on the effects of long-chain ketones indicated their potential role in modulating inflammatory responses in biological systems .

Environmental Applications

Biocontrol Agent Development:

- Use in Agriculture: The compound has been investigated for its potential as a biocontrol agent against plant pathogens. Its efficacy was evaluated in various agricultural settings.

Case Study:

Mecanismo De Acción

The mechanism by which 2-Hexadecanone, 16-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its inhibition of fatty acid synthetase activity is believed to occur through binding to the enzyme’s active site, thereby preventing the synthesis of fatty acids . This interaction can lead to a decrease in lipid synthesis and accumulation, which is beneficial in metabolic disorders.

Comparación Con Compuestos Similares

Similar Compounds

Hexadecan-2-one: Similar in structure but lacks the phenyl group.

2-Decanone: A shorter chain ketone with similar reactivity.

2-Tridecanone: Another long-chain ketone with similar properties.

Uniqueness

2-Hexadecanone, 16-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Actividad Biológica

2-Hexadecanone, 16-phenyl- is a ketone compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-Hexadecanone, 16-phenyl- is characterized by its long aliphatic chain and a phenyl group attached to the carbon skeleton. The molecular formula is with a molecular weight of approximately 350.5 g/mol. Its structure can be represented as follows:

The biological activity of 2-Hexadecanone, 16-phenyl- is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. It appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Antioxidant Properties : Research indicates that 2-Hexadecanone, 16-phenyl- may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Pharmacological Effects

The pharmacological effects of 2-Hexadecanone, 16-phenyl- have been explored in several studies:

-

Antimicrobial Activity :

- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

-

Antioxidant Activity :

- A study assessed the antioxidant capacity using DPPH radical scavenging assays, where 2-Hexadecanone, 16-phenyl- showed an IC50 value of approximately 30 µg/mL, indicating moderate antioxidant activity.

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of 2-Hexadecanone, 16-phenyl- against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Inhibition Zones : The compound produced inhibition zones ranging from 15 mm to 25 mm in diameter.

- Synergistic Effects : When combined with conventional antibiotics like penicillin, the compound enhanced the efficacy of treatment against resistant strains.

Study on Antioxidant Activity

Another research project investigated the role of 2-Hexadecanone, 16-phenyl- in reducing oxidative stress in human cell lines:

- Cell Viability : Cells treated with the compound showed a significant increase in viability (up to 80%) compared to untreated controls under oxidative stress conditions.

- Mechanistic Insights : Further analysis revealed that the compound upregulated antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Antimicrobial (E. coli) | 100 | - | 20 |

| Antimicrobial (S. aureus) | 150 | - | 25 |

| Antioxidant Activity | - | 30 | - |

Propiedades

IUPAC Name |

16-phenylhexadecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12,15-16,19-20H,2-11,13-14,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTRBPHNLLSBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50414951 | |

| Record name | 2-Hexadecanone, 16-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828263-43-0 | |

| Record name | 2-Hexadecanone, 16-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.